molecular formula C17H11N3O B7727345 (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile

Cat. No.: B7727345
M. Wt: 273.29 g/mol
InChI Key: FYDHPDNAMMQUEH-JLHYYAGUSA-N
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Description

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile is a chemical compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile typically involves the condensation of 2-aminobenzamide with benzaldehyde derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with varying oxidation states.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the nitrile group.

Scientific Research Applications

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures, such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

    Nitrile Compounds: Compounds with nitrile functional groups, such as benzonitrile and 4-cyanobiphenyl.

Uniqueness

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile is unique due to its combination of a quinazolinone core and a nitrile functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-11-13(10-12-6-2-1-3-7-12)16-19-15-9-5-4-8-14(15)17(21)20-16/h1-10H,(H,19,20,21)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDHPDNAMMQUEH-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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